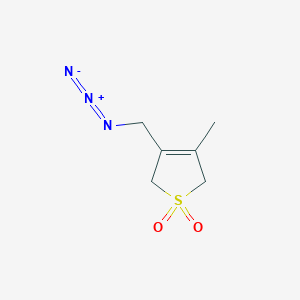
3-(Azidomethyl)-4-methyl-2,5-dihydro-1H-1lambda~6~-thiophene-1,1-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Azidomethyl)-4-methyl-2,5-dihydro-1H-1lambda~6~-thiophene-1,1-dione is a compound of significant interest in the field of organic chemistry. This compound features an azidomethyl group attached to a thiophene ring, which is a sulfur-containing heterocycle. The presence of the azido group makes this compound highly reactive and useful in various chemical transformations.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Azidomethyl)-4-methyl-2,5-dihydro-1H-1lambda~6~-thiophene-1,1-dione typically involves the bromination of a precursor compound followed by substitution with sodium azide. The reaction conditions often include the use of hydrobromic acid, acetic acid, and sulfuric acid, followed by cyclization in the presence of a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB) .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive azido group.
化学反応の分析
Types of Reactions
3-(Azidomethyl)-4-methyl-2,5-dihydro-1H-1lambda~6~-thiophene-1,1-dione undergoes various types of chemical reactions, including:
Substitution Reactions: The azido group can be substituted with other nucleophiles.
Cycloaddition Reactions: The azido group can participate in click chemistry, particularly azide-alkyne cycloaddition.
Reduction Reactions: The azido group can be reduced to an amine.
Common Reagents and Conditions
Substitution Reactions: Sodium azide is commonly used for introducing the azido group.
Cycloaddition Reactions: Copper(I) catalysts are often used in azide-alkyne cycloaddition reactions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride can be used to convert the azido group to an amine.
Major Products Formed
Substitution Reactions: Various substituted thiophene derivatives.
Cycloaddition Reactions: Triazole derivatives.
Reduction Reactions: Amino-thiophene derivatives.
科学的研究の応用
3-(Azidomethyl)-4-methyl-2,5-dihydro-1H-1lambda~6~-thiophene-1,1-dione has several applications in scientific research:
作用機序
The mechanism of action of 3-(Azidomethyl)-4-methyl-2,5-dihydro-1H-1lambda~6~-thiophene-1,1-dione primarily involves the reactivity of the azido group. This group can undergo cycloaddition reactions to form stable triazole rings, which are useful in various chemical and biological applications. The molecular targets and pathways involved depend on the specific application, such as binding to biomolecules in bioorthogonal chemistry .
類似化合物との比較
Similar Compounds
- 3,3-Bis(azidomethyl)oxetane
- 3-Azidomethyl-3-methyloxetane
Uniqueness
3-(Azidomethyl)-4-methyl-2,5-dihydro-1H-1lambda~6~-thiophene-1,1-dione is unique due to its thiophene ring structure, which imparts distinct electronic properties compared to oxetane derivatives. This makes it particularly useful in applications requiring specific electronic characteristics, such as in the synthesis of conductive polymers and materials for electronic devices .
特性
CAS番号 |
885328-50-7 |
|---|---|
分子式 |
C6H9N3O2S |
分子量 |
187.22 g/mol |
IUPAC名 |
3-(azidomethyl)-4-methyl-2,5-dihydrothiophene 1,1-dioxide |
InChI |
InChI=1S/C6H9N3O2S/c1-5-3-12(10,11)4-6(5)2-8-9-7/h2-4H2,1H3 |
InChIキー |
PQPUUHUPLDCUNU-UHFFFAOYSA-N |
正規SMILES |
CC1=C(CS(=O)(=O)C1)CN=[N+]=[N-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















